molecular formula C29H43N3O2 B11032424 2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-[(1-ethylpyrrolidin-2-YL)methyl]-3-methylbutanamide

2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-[(1-ethylpyrrolidin-2-YL)methyl]-3-methylbutanamide

Cat. No.: B11032424
M. Wt: 465.7 g/mol
InChI Key: QWAOVVDXYJPXGJ-UHFFFAOYSA-N
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Description

2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-[(1-ethylpyrrolidin-2-YL)methyl]-3-methylbutanamide is a complex organic compound that features an adamantane moiety, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-[(1-ethylpyrrolidin-2-YL)methyl]-3-methylbutanamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The synthesis may also involve the inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with dehydroadamantane, followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, such as one-pot reactions that allow for the direct inclusion of the adamantane moiety. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-[(1-ethylpyrrolidin-2-YL)methyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-[(1-ethylpyrrolidin-2-YL)methyl]-3-methylbutanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-[(1-ethylpyrrolidin-2-YL)methyl]-3-methylbutanamide is unique due to its combination of an adamantane moiety, a phenyl group, and a pyrrolidine ring, which confer distinct chemical and biological properties. Its potential as an enzyme inhibitor and its applications in various fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C29H43N3O2

Molecular Weight

465.7 g/mol

IUPAC Name

4-(1-adamantyl)-N-[1-[(1-ethylpyrrolidin-2-yl)methylamino]-3-methyl-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C29H43N3O2/c1-4-32-11-5-6-25(32)18-30-28(34)26(19(2)3)31-27(33)23-7-9-24(10-8-23)29-15-20-12-21(16-29)14-22(13-20)17-29/h7-10,19-22,25-26H,4-6,11-18H2,1-3H3,(H,30,34)(H,31,33)

InChI Key

QWAOVVDXYJPXGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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